(3,3-Difluorocyclohexyl)methyl methanesulfonate
Overview
Description
(3,3-Difluorocyclohexyl)methyl methanesulfonate is an organic compound with the molecular formula C8H14F2O3S. It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms, and a methanesulfonate group is attached to the methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclohexyl)methyl methanesulfonate typically involves the following steps:
Fluorination of Cyclohexane: The starting material, cyclohexane, undergoes selective fluorination to introduce fluorine atoms at the 3,3-positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Formation of the Methanesulfonate Group: The fluorinated cyclohexane derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methanesulfonate group to the methyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to achieve the desired fluorination of cyclohexane.
Methanesulfonation: Conducting the methanesulfonation reaction in industrial reactors with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclohexyl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and thiols.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Products include ketones, carboxylic acids, and other oxidized derivatives.
Scientific Research Applications
(3,3-Difluorocyclohexyl)methyl methanesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclohexyl)methyl methanesulfonate involves its interaction with molecular targets through its functional groups. The methanesulfonate group can participate in nucleophilic substitution reactions, while the fluorinated cyclohexane ring can interact with biological targets through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclohexyl)methyl chloride: Similar structure but with a chloride group instead of methanesulfonate.
(3,3-Difluorocyclohexyl)methyl bromide: Similar structure but with a bromide group instead of methanesulfonate.
(3,3-Difluorocyclohexyl)methyl acetate: Similar structure but with an acetate group instead of methanesulfonate.
Uniqueness
(3,3-Difluorocyclohexyl)methyl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to chloride or bromide. This makes it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.
Properties
IUPAC Name |
(3,3-difluorocyclohexyl)methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3S/c1-14(11,12)13-6-7-3-2-4-8(9,10)5-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOIVAXWWROAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCC(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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